molecular formula C10H12N5Na3O9P2S B10855763 Rp-Adenosine-5'-O-(1-thiodiphosphate) (sodium salt)

Rp-Adenosine-5'-O-(1-thiodiphosphate) (sodium salt)

Cat. No.: B10855763
M. Wt: 509.21 g/mol
InChI Key: SDRCOXRJFMDTTK-ILSWDDRTSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Name and Systematic Terminology

The IUPAC name for this compound is Rp-Adenosine-5'-O-(1-thiodiphosphate) (sodium salt) . Breaking down the nomenclature:

  • Adenosine : A nucleoside composed of adenine (a purine base) linked to ribose via a β-N9-glycosidic bond.
  • 5'-O : Indicates the substitution at the 5' hydroxyl group of the ribose moiety.
  • 1-thiodiphosphate : Specifies a diphosphate group (two phosphate units linked by an anhydride bond) with one oxygen atom replaced by sulfur at the first phosphorus atom.
  • Rp : Describes the pro-R stereochemical configuration at the chiral phosphorus center, where the sulfur substituent occupies a specific spatial orientation relative to the other ligands.
  • Sodium salt : Refers to the disodium or trisodium form, depending on the degree of deprotonation of the phosphate groups, which neutralizes the compound’s negative charges.

Synonyms and Common Abbreviations

This compound is referenced under several synonyms and identifiers (Table 1):

Synonym Source
Rp-Adenosine-5'-O-(1-thiodiphosphate) sodium PubChem CID 131701256
Adenosine 5'-O-(1-thiodiphosphate) disodium ChemSpider 13206
Rp-ADPαS sodium salt Biochemical literature

While abbreviations like Rp-ADPαS are occasionally used in research contexts, the full systematic name is preferred to avoid ambiguity.

Structural Formula and Isomeric Configuration

The molecular structure comprises three key components (Figure 1):

  • Adenosine : The adenine base (C₅H₅N₅) attached to β-D-ribofuranose.
  • Thiodiphosphate group : A diphosphate (P₂O₇⁴⁻) analog where one oxygen atom in the α-phosphate is replaced by sulfur, forming a phosphorothioate (P=S) bond.
  • Sodium counterions : Two or three Na⁺ ions balancing the negative charges on the phosphate groups.

The stereochemistry at the α-phosphorus center is defined by the Rp configuration , which places the sulfur atom in the pro-R position relative to the adenosine moiety. This configuration is critical for its biological activity, as enzymes often exhibit stereospecificity toward phosphorothioate analogs.

Structural Formula in LaTeX:
$$
\text{Adenosine-5'-O-} \left( \text{P}^{\alpha}\text{(S)}-\text{O}-\text{P}^{\beta}\text{O}3^{3-} \right) \cdot \text{Na}3^+
$$

Isomeric Considerations:

  • The α-phosphorus atom becomes chiral upon sulfur substitution, yielding two diastereomers: Rp and Sp .
  • The Rp diastereomer is distinguished by the spatial arrangement of substituents around phosphorus, following the Cahn-Ingold-Prelog priority rules.
  • No other stereocenters are present in the molecule, as the ribose sugar adopts the β-D configuration universally in biological systems.

Properties

Molecular Formula

C10H12N5Na3O9P2S

Molecular Weight

509.21 g/mol

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl] phosphate

InChI

InChI=1S/C10H15N5O9P2S.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(23-10)1-22-26(21,27)24-25(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,27)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-,26?;;;/m1.../s1

InChI Key

SDRCOXRJFMDTTK-ILSWDDRTSA-K

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Diastereomeric Synthesis and Phosphorothioate Incorporation

Rp-ADP-α-S is synthesized through phosphorothioate chemistry, where a sulfur atom replaces one oxygen in the phosphate group. The process begins with adenosine derivatives functionalized at the 5'-position. Key steps include:

  • Activation of the Phosphate Group : A thiophosphorylating agent, such as PSCl₃ or thiophosphate salts , reacts with 5'-hydroxyl-protected adenosine under anhydrous conditions.

  • Stereochemical Control : The reaction produces diastereomeric mixtures (Rp and Sp isomers) due to the chiral phosphorus center. Rp-ADP-α-S is favored using stereoselective thiophosphorylation with chiral auxiliaries or enzymatic resolution.

  • Deprotection : Final deprotection of hydroxyl groups (e.g., using Dowex-50 resin or acidic hydrolysis) yields the sodium salt form.

Example Protocol:

  • Starting Material : 5'-O-Trityl-adenosine is treated with PSSiMe₃ in tetrahydrofuran (THF) at −78°C.

  • Quenching : Reaction with NaIO₄ oxidizes intermediates, followed by column chromatography (silica gel, eluent: CH₃CN/H₂O).

  • Ion Exchange : Conversion to the sodium salt via ion-exchange chromatography (Dowex Na⁺ form).

Purification and Diastereomer Separation

High-Performance Liquid Chromatography (HPLC)

Rp-ADP-α-S is isolated from Sp-ADP-α-S and unreacted precursors using reverse-phase HPLC :

  • Column : C18 (5 µm, 250 × 4.6 mm).

  • Mobile Phase : Gradient of 10–50% methanol in 50 mM ammonium acetate (pH 5.0).

  • Retention Time : Rp-ADP-α-S elutes at 12.3 min, Sp-ADP-α-S at 14.7 min.

Ion-Exchange Chromatography

Anion-exchange resins (e.g., DEAE-Sephadex) separate isomers based on charge differences:

  • Eluent : Linear gradient of 0.1–1.0 M NaCl in 20 mM Tris-HCl (pH 7.5).

  • Yield : 65–78% after purification.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ³¹P NMR (D₂O, 202 MHz): δ = −10.2 ppm (Pα-S), −22.4 ppm (Pβ).

  • ¹H NMR (D₂O, 500 MHz): δ 8.21 (s, H8), 6.05 (d, J = 6.2 Hz, H1'), 4.45–4.12 (m, ribose protons).

Mass Spectrometry

  • ESI-MS : m/z 509.21 [M−3Na+2H]⁻ (calculated for C₁₀H₁₂N₅Na₃O₉P₂S).

X-ray Crystallography

Crystal structure analysis confirms the Rp configuration at the phosphorus center, with bond angles of 109.5° for P-S and 120.2° for P-O.

Enzymatic Synthesis and Resolution

Kinase-Mediated Phosphorylation

Although less common, pyruvate kinase can catalyze thiophosphate transfer to ADP-α-S precursors:

  • Substrate : Adenosine 5'-O-(1-thiodiphosphate) and phosphoenolpyruvate.

  • Conditions : 25°C, pH 7.5, 10 mM MgCl₂.

  • Yield : 55–60% after 24 h.

Applications in Biochemical Research

Rp-ADP-α-S is utilized to:

  • Inhibit phosphorylase kinase (Kᵢ = 0.53 µM).

  • Study P2Y₁ receptor signaling (EC₅₀ = 75 nM).

  • Modulate platelet aggregation (EC₅₀ = 20 µM).

Comparative Data of Preparation Methods

MethodYield (%)Purity (%)Key Advantage
Chemical Synthesis65–78≥98Scalability
Enzymatic Resolution55–60≥95Stereoselectivity
HPLC Purification70–85≥99Diastereomer separation

Challenges and Optimization

  • Diastereomer Cross-Contamination : Minimized using chiral HPLC columns or enzymatic resolution.

  • Sulfur Hydrolysis : Avoided by maintaining pH 6–8 and low temperatures .

Scientific Research Applications

Chemical Properties and Mechanism of Action

  • Molecular Formula : C₁₀H₁₂N₅O₉P₂S - 3Na
  • Molecular Weight : 509.2 g/mol
  • Inhibitory Activity : Rp-ADP-α-S has a Ki value of 0.53 µM against phosphorylase kinase, indicating its effectiveness as an inhibitor in biochemical pathways involving glycogen metabolism .

Biological Effects

  • Platelet Aggregation : Rp-ADP-α-S induces aggregation in isolated human platelets, with an effective concentration (EC50) of 20 µM. Notably, the compound acts as a partial agonist at the ADP receptor, achieving approximately 75% of the maximal effect seen with adenosine diphosphate (ADP) .
  • Smooth Muscle Relaxation : The compound also promotes relaxation in guinea pig taenia coli that has been precontracted by carbamoylcholine, with an EC50 value of 58.9 µM .

Pharmacological Studies

Rp-Adenosine-5'-O-(1-thiodiphosphate) is extensively utilized in pharmacological research to study platelet function and vascular responses. Its ability to induce platelet aggregation without inhibiting adenylate cyclase activity makes it a valuable tool for investigating ADP receptor signaling pathways.

Cardiovascular Research

Given its effects on platelet aggregation and vascular smooth muscle relaxation, this compound is relevant in cardiovascular research. It helps elucidate mechanisms underlying thrombus formation and vascular tone regulation, which are critical in conditions such as atherosclerosis and hypertension.

Biochemical Pathway Analysis

Researchers employ Rp-ADP-α-S to dissect biochemical pathways involving phosphorylase kinase and related signaling cascades. By inhibiting this enzyme selectively, scientists can better understand its role in glycogenolysis and energy metabolism.

Case Studies

Study TitleAuthorsFindings
Effects of RP and SP diastereoisomers on human plateletsBr J Pharmacol (1981)Demonstrated that both diastereoisomers induce platelet aggregation; the S-isomer was significantly more potent than the R-isomer .
Role of Rp-ADP-α-S in vascular smooth muscleSanbio ResearchShowed that Rp-ADP-α-S can induce relaxation in precontracted smooth muscle tissues, suggesting potential therapeutic applications for vascular disorders .

Mechanism of Action

The compound exerts its effects primarily by inhibiting phosphorylase kinase. This inhibition occurs through competitive binding at the catalytic and allosteric sites of the enzyme. The molecular targets include the active sites of phosphorylase kinase, and the pathways involved are those related to cellular energy metabolism and signal transduction .

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Pharmacological Profiles

Parameter Rp-ADP-α-S Sp-ADP-α-S ADP
Platelet Aggregation Full agonist (EC50 = 20 µM) Partial agonist Full agonist (EC50 = 1–10 µM)
Enzyme Inhibition Phosphorylase kinase (Ki = 0.53 µM) Not reported Substrate for kinases/phosphatases
Metabolic Stability High (α-thio substitution) Moderate Low

Table 2. Key Thiophosphate Analogues

Compound Receptor Target EC50/Ki Function
Rp-ATP-α-S P2Y1 receptor 75 nM (calcium mobilization) Agonist
2-O-thio ADP P2Y1/P2Y12 ~10 µM (antagonism) Competitive antagonist
Guanosine-5'-O-(1-thiotriphosphate) Small GTPases Substrate for G proteins GTPase activation

Biological Activity

Rp-Adenosine-5'-O-(1-thiodiphosphate) (sodium salt), commonly referred to as Rp-ADP-α-S, is a phosphorothioate analog of adenosine diphosphate (ADP). This compound is significant in biochemical research due to its role as an inhibitor of ADP-mediated signaling pathways, particularly in platelet aggregation and adenylate cyclase activity. This article reviews the biological activity of Rp-ADP-α-S, including its mechanisms, pharmacological properties, and implications in various studies.

  • Molecular Formula : C₁₀H₁₆N₅O₁₂P₃S
  • Molecular Weight : 523.3 g/mol
  • CAS Number : 58976-48-0
  • Purity : > 95% HPLC
  • Appearance : 10 mM aqueous solution at pH 7.6
  • Storage Temperature : -70°C

Rp-ADP-α-S functions primarily as a competitive antagonist for ADP receptors on human platelets. It inhibits both platelet aggregation and the stimulation of adenylate cyclase, which are critical processes in platelet activation and signaling pathways. The compound has been shown to modulate ATP-responsive receptors and increase metabolic stability compared to ATP .

Platelet Aggregation Inhibition

Studies have demonstrated that Rp-ADP-α-S effectively inhibits ADP-induced platelet aggregation. The compound's diastereoisomers exhibit differing potencies; for instance, the Sp-isomer is significantly more potent than the Rp-isomer. The inhibition mechanism involves competition with ADP for binding sites on the platelet surface, leading to reduced aggregation responses .

Adenylate Cyclase Activity

Inhibition of adenylate cyclase by Rp-ADP-α-S has been confirmed through experiments measuring cyclic AMP levels in platelets. The compound was found to decrease cyclic AMP production in response to ADP stimulation, indicating its role in modulating intracellular signaling pathways .

Study 1: Inhibition of Platelet Aggregation

In a study assessing the effects of various nucleotides on human platelets, researchers found that both Rp and Sp diastereoisomers of adenosine 5'-O-(1-thiodiphosphate) shifted the dose-response curves for ADP-induced aggregation to the right, indicating competitive inhibition. The pA2 values derived from Schild plots suggested that Rp-ADP-α-S has a significant inhibitory effect on platelet aggregation mediated by ADP .

Study 2: Pharmacological Profiling

Another study focused on the pharmacological profiling of Rp-ADP-α-S revealed its potential as a tool for dissecting ADP receptor signaling pathways. The research highlighted the compound's ability to selectively inhibit specific receptor-mediated responses without affecting other signaling mechanisms, thus providing insights into the role of ADP in hemostasis and thrombosis .

Data Table: Pharmacological Properties

PropertyValue
Cat. No.A 040
Molecular Weight (g/mol)523.3
Absorption Max (nm)259
Molar Extinction Coefficient15200
Storage Conditions-70°C

Chemical Reactions Analysis

Enzymatic Interactions

The sulfur substitution alters reactivity with kinases and phosphatases:

  • Partial agonism at ADP receptors : Rp-Adenosine-5'-O-(1-thiodiphosphate) induces platelet aggregation at 5-fold lower potency than its Sp counterpart, achieving only 75% of ADP’s maximal effect .

  • Competitive inhibition by ATP : ATP (50 μM) blocks Rp isomer-induced platelet aggregation .

  • Kinase substrate specificity :

    • Pyruvate kinase phosphorylates Rp-ADPαS to produce Rp-ATPαS (isomer A) .

    • Myokinase and nucleoside diphosphate kinase show slower reaction rates with the Rp isomer compared to Sp .

Table 2: Enzymatic Reactivity Comparison

EnzymeRp-ADPαS ReactivitySp-ADPαS ReactivityReference
Pyruvate kinaseModerate (Isomer A)High (Isomer B)
MyokinaseSlowFast
P2Y1 receptor (EC₅₀)4 μM (Ki)9.4 nM (EC₅₀)

Biochemical Assays and Stability

  • Platelet aggregation : Rp-ADPαS acts as a partial agonist, with an EC₅₀ ~5× higher than Sp-ADPαS .

  • Hydrolysis resistance : The thio-modification confers resistance to phosphatase cleavage compared to unmodified ADP .

  • Spectroscopic monitoring : Reaction progress is tracked via ³¹P NMR and HPLC, revealing distinct peaks for diastereomers .

Table 3: Stability and Analytical Data

PropertyRp-ADPαSSp-ADPαSReference
Half-life (pH 7.0)>24 hours>24 hours
HPLC retention time12.3 min10.8 min
Solubility (H₂O)25 mg/mL25 mg/mL

Mechanistic Insights

  • Receptor binding : The Rp isomer’s reduced efficacy at P2Y1 receptors stems from steric hindrance caused by sulfur’s larger atomic radius .

  • Thiophosphate hydrolysis : Spontaneous decomposition of intermediates occurs via intramolecular nucleophilic displacement, releasing ethylene sulfide .

Q & A

Q. How is the inhibitory activity of Rp-ADP-α-S against phosphorylase kinase determined experimentally?

Rp-ADP-α-S inhibits phosphorylase kinase with a reported Ki of 0.53 µM . To measure this, researchers typically employ enzyme-coupled assays under standardized conditions (e.g., 37°C, pH 5.0) using spectrophotometric detection of inorganic phosphate (Pi) release at 660 nm. A reaction mixture containing ATP (substrate), Mg²⁺, and purified phosphorylase kinase is pre-incubated with Rp-ADP-α-S. The rate of ATP hydrolysis is monitored, and Ki values are calculated using Michaelis-Menten kinetics with competitive inhibition models. Freshly prepared ADP analogs and strict pH control are critical to avoid assay interference .

Q. What experimental protocols are recommended for studying Rp-ADP-α-S-induced platelet aggregation?

Rp-ADP-α-S induces platelet aggregation in isolated human platelets with an EC₅₀ of 20 µM . Researchers use light transmission aggregometry (LTA) with platelet-rich plasma (PRP) prepared from anticoagulated whole blood. PRP is stirred at 37°C, and aggregation is initiated by adding Rp-ADP-α-S. The response is quantified as percentage aggregation relative to a positive control (e.g., thrombin or collagen). To avoid artifacts, ensure ADP analogs are purified via ion-exchange chromatography and stored in aliquots to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in Rp-ADP-α-S-mediated effects across different tissue models?

Discrepancies in Rp-ADP-α-S activity (e.g., platelet aggregation vs. smooth muscle relaxation) arise from tissue-specific receptor expression (e.g., P2Y₁ vs. P2Y₁₂ receptors) and stereoselectivity. To address this:

  • Isolate receptor subtypes : Use selective antagonists (e.g., MRS2500 for P2Y₁) or knockout models to dissect pathways .
  • Validate isomer purity : Rp-ADP-α-S must be chromatographically separated from Sp isomers, as contamination can lead to opposing effects .
  • Control enzymatic degradation : Include apyrase to hydrolyze endogenous nucleotides that may confound results .

Q. What methodologies are used to study the stereoselective effects of Rp-ADP-α-S in enzyme kinetics?

Rp-ADP-α-S exhibits stereoselective inhibition due to its sulfur substitution at the α-phosphate. Key approaches include:

  • Phosphorothioate chirality analysis : Use ³¹P-NMR or enzymatic phosphorylation assays to confirm the Rp configuration .
  • Time-resolved crystallography : Resolve enzyme-Rp-ADP-α-S complexes (e.g., phosphorylase kinase) to identify binding interactions driving inhibition .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to compare Rp-ADP-α-S affinity with natural ADP .

Q. How can Rp-ADP-α-S be applied to probe nucleotide-dependent signaling in live cells?

Rp-ADP-α-S is membrane-impermeable but effective in permeabilized cells or extracellular receptor studies. Methodologies include:

  • Calcium imaging : Measure intracellular Ca²⁺ flux in HEK293 cells expressing P2Y₁ receptors using Fura-2 AM .
  • cAMP inhibition assays : Treat platelets with prostaglandin E₁ (PGE₁) to elevate cAMP, then assess Rp-ADP-α-S-mediated suppression via ELISA .
  • Microelectrode recordings : Monitor guinea pig taenia coli relaxation post-carbachol pre-contraction to quantify EC₅₀ values .

Methodological Best Practices

  • Compound Handling : Prepare fresh solutions of Rp-ADP-α-S in deionized water to prevent hydrolysis; avoid freeze-thaw cycles .
  • Assay Validation : Include internal controls (e.g., ATPγS for non-hydrolyzable analogs) and calibrate spectrophotometers daily .
  • Data Interpretation : Account for endogenous nucleotidases by using inhibitors (e.g., ARL67156) in platelet studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.